molecular formula C17H26N2O3 B1612960 Tert-butyl 4-(3-methoxyanilino)piperidine-1-carboxylate CAS No. 501673-68-3

Tert-butyl 4-(3-methoxyanilino)piperidine-1-carboxylate

Cat. No. B1612960
M. Wt: 306.4 g/mol
InChI Key: URSXBNJEPPKHPL-UHFFFAOYSA-N
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Patent
US06605620B1

Procedure details

1-(tert-Butoxycarbonyl)-4-piperidone (4.78 g) and m-anisidine (2.96 g) were condensed in the same manner as described in Preparation Example 37 to give the title compound.
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:15][O:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([NH2:23])[CH:18]=1>>[CH3:15][O:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([NH:23][CH:11]2[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:9][CH2:10]2)[CH:18]=1

Inputs

Step One
Name
Quantity
4.78 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Step Two
Name
Quantity
2.96 g
Type
reactant
Smiles
COC1=CC(=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed in the same manner
CUSTOM
Type
CUSTOM
Details
as described in Preparation Example 37

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=CC=C1)NC1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.